molecular formula C25H27N3O3S2 B2678152 N-(4-butylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 686772-20-3

N-(4-butylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2678152
CAS No.: 686772-20-3
M. Wt: 481.63
InChI Key: JKFHFQAWFSHRDD-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H27N3O3S2 and its molecular weight is 481.63. The purity is usually 95%.
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Biological Activity

N-(4-butylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS Number: 686772-20-3) is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure incorporates a thieno[3,2-d]pyrimidine core, which is known for various pharmacological properties.

Chemical Structure

The compound features several functional groups that contribute to its biological activity:

Component Description
Butylphenyl groupEnhances lipophilicity and may influence cellular uptake.
Methoxyphenyl groupPotentially modulates interactions with biological targets.
Thieno[3,2-d]pyrimidine coreKnown for its role in various biological activities including anticancer properties.
Sulfanyl linkageMay enhance reactivity and binding to target proteins.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity
    • Studies have shown that compounds with thieno[3,2-d]pyrimidine structures often display significant anticancer properties. For instance, a related compound was identified as having potent effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Inhibition of Enzymatic Activity
    • The compound has been evaluated for its inhibitory effects on key enzymes such as cholinesterases and cyclooxygenases (COX). In vitro studies suggest that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases .
  • Antioxidant Properties
    • The presence of methoxy groups in the structure may contribute to the antioxidant capacity of the compound. Antioxidants are essential in mitigating oxidative stress-related damage in cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds within the same structural class:

  • Study 1 : A recent screening of thieno[3,2-d]pyrimidine derivatives revealed that modifications to the phenyl rings significantly influenced their anticancer efficacy against breast cancer cell lines. The lead compound demonstrated an IC50 value comparable to established chemotherapeutics .
  • Study 2 : Another investigation focused on the inhibition of AChE by related compounds showed that structural variations could lead to enhanced inhibitory effects, suggesting that this compound might be optimized for better activity .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Enzyme Interaction : The sulfanyl group may facilitate binding to target enzymes through nucleophilic interactions.
  • Cellular Uptake : The butylphenyl group enhances lipophilicity, potentially improving cellular penetration and bioavailability.

Properties

IUPAC Name

N-(4-butylphenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S2/c1-3-4-7-17-10-12-18(13-11-17)26-22(29)16-33-25-27-19-14-15-32-23(19)24(30)28(25)20-8-5-6-9-21(20)31-2/h5-6,8-13H,3-4,7,14-16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFHFQAWFSHRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4OC)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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